4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4OS2/c18-11-8-13(19)15-14(9-11)26-17(21-15)23-5-3-22(4-6-23)16(24)20-10-12-2-1-7-25-12/h1-2,7-9H,3-6,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBWOQLZDGZYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique structure that includes:
- A difluorobenzo[d]thiazole moiety, which is known for its diverse biological activities.
- A piperazine ring that enhances its pharmacokinetic properties.
- A thiophenylmethyl substituent that may contribute to its biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Preliminary studies indicate that compounds containing a benzo[d]thiazole moiety exhibit anticancer properties. The structural features of this compound suggest potential interactions with proteins involved in cancer pathways. For instance, molecular docking studies have shown promising binding affinities to key enzymes and receptors implicated in tumor growth and proliferation.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Difluorobenzo[d]thiazole, piperazine | Potential anticancer activity |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring with methyl substitution | Anticancer activity against specific cell lines |
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Thiazole integrated with pyridine | Anticonvulsant properties |
2. Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that the target compound could be explored for treating chronic inflammatory diseases.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the difluorobenzo[d]thiazole moiety may interact with specific targets such as:
- Histone deacetylases (HDACs) : Inhibitors of HDACs are known to induce apoptosis in cancer cells.
- Fatty acid amide hydrolase (FAAH) : Similar compounds have shown efficacy as FAAH inhibitors, which modulate endocannabinoid levels and have analgesic effects .
Case Studies
Several studies have explored similar compounds that share structural features with the target compound:
- Study on Anticancer Efficacy : A study demonstrated that derivatives of benzo[d]thiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for further investigation into the target compound's anticancer properties .
- Inflammation Model : In a rat model of inflammation, compounds similar to the target molecule showed reduced paw swelling and pain sensitivity, indicating potential therapeutic applications in inflammatory conditions .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Candida albicans | 25 µg/mL |
These results suggest that the compound could be developed further as a broad-spectrum antimicrobial agent, particularly effective against Gram-positive bacteria.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown its ability to inhibit the proliferation of cancer cells across various cell lines.
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 5.12 ± 0.45 | MTS Cytotoxicity |
| HCC827 (Lung) | 7.34 ± 0.67 | MTS Cytotoxicity |
| NCI-H358 (Lung) | 6.89 ± 0.53 | MTS Cytotoxicity |
The lower IC50 values in lung cancer cell lines indicate that this compound is particularly potent against certain types of cancer, making it a candidate for further development in targeted therapies.
Neuropharmacological Applications
Emerging research suggests that derivatives of this compound may act as antagonists for adenosine receptors, which are implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.
Case Study: Adenosine A2A Receptor Antagonism
A study focused on piperazine-containing derivatives demonstrated that compounds similar to 4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide exhibited significant binding affinity to adenosine receptors, suggesting potential therapeutic roles in neuroprotection and tumor immunology .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues with Fluorinated Benzothiazole Moieties
GB18, GB19, GB20 ()
- Structure : Thiazolidinedione derivatives with 4,6-difluorobenzo[d]thiazol-2-yl and variable arylidene substituents.
Key Data :
Property GB18 GB19 GB20 Melting Point >300°C 295–297°C 271–273°C LCMS (m/z) 447.9 [(M-2H)+] 444.0 [(M-H)+] 458.0 [(M-H)+] HPLC Purity 95.31% 95.99% 97.49% - Comparison : The target compound lacks the thiazolidinedione warhead but shares the 4,6-difluorobenzo[d]thiazol-2-yl group. The high melting points of GB18–20 suggest strong crystallinity, which may differ due to the target compound’s flexible thiophen-2-ylmethyl group .
Shionogi TRPV1 Ligand ()
- Structure : 4-(4-Fluoro-6-(2,3-dihydroxypropyl)pyridin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide.
- Key Data : IC50 = 32 nM (TRPV1 affinity).
- Comparison: The pyridine and dihydroxypropyl substituents in the Shionogi compound enhance water solubility and receptor binding compared to the target compound’s thiophene group. The 6-fluoro substitution on benzothiazole may reduce metabolic degradation, similar to the 4,6-difluoro motif in the target compound .
Piperazine-1-Carboxamide Derivatives
ZINC38550809 ()
- Structure : 4-(4-Ethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide.
- Key Data : Docking score = 126.907 (kinase inhibition), with hydrogen bonds to Arg364/Asp533 and π-π interactions.
- Comparison : The ethyl and methoxy substituents increase hydrophobicity compared to the target compound’s fluorinated benzothiazole and thiophene. The absence of fluorine may reduce electronegativity and binding specificity .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Structure : Piperazine carboxamide with 4-chlorophenyl and ethyl groups.
- Key Data : Piperazine adopts a chair conformation, enhancing steric stability.
- Comparison : The chloro substituent and ethyl group contrast with the target compound’s fluorinated benzothiazole and thiophene, likely altering pharmacokinetic profiles .
Benzothiazole–Isoquinoline Derivatives ()
- Examples: 4p (N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide).
- Key Data : Melting point = 255.3°C, HPLC purity = 91.2%, ESI–MS m/z = 510.1 ([M+H]+).
- Comparison: Dichloro substitution on benzothiazole increases molecular weight and lipophilicity versus the target compound’s difluoro group. The isoquinoline moiety introduces additional planar rigidity absent in the target structure .
Table 1: Key Properties of Analogue Compounds
Critical Insights
- Fluorination vs. Chlorination : Fluorine atoms in the target compound and GB18–20 improve metabolic stability and electronegativity compared to chloro-substituted analogues (e.g., 4p), which may exhibit higher lipophilicity but slower clearance .
- Thiophene vs.
- Piperazine Conformation : highlights the chair conformation of piperazine rings, suggesting that the target compound’s piperazine core likely adopts a similar stable geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
